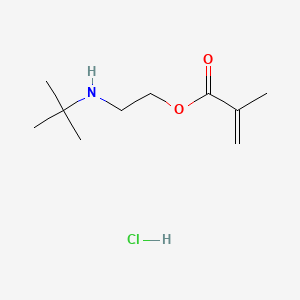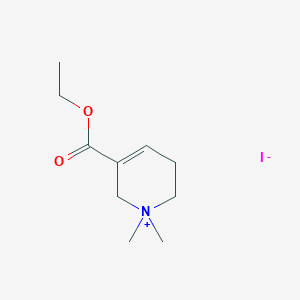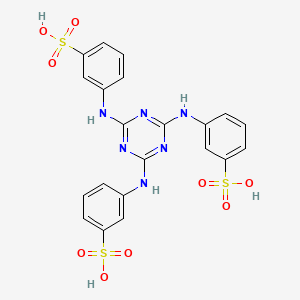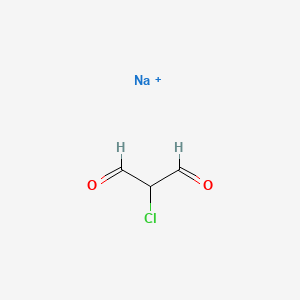
Sodium;2-chloropropanedial
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;2-chloropropanedial is a chemical compound with the molecular formula C3H4ClNaO2 It is a sodium salt derivative of 2-chloropropanoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of sodium;2-chloropropanedial typically involves the reaction of 2-chloropropanoic acid with sodium hydroxide. The reaction can be represented as follows:
C3H5ClO2+NaOH→C3H4ClNaO2+H2O
This reaction is carried out under controlled conditions to ensure the complete conversion of 2-chloropropanoic acid to its sodium salt form.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process includes the careful control of temperature, concentration, and reaction time to optimize yield and purity. The final product is typically crystallized and dried to obtain a pure compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Sodium;2-chloropropanedial undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction can lead to the formation of various reduced derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions, ammonia, and amines.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products include derivatives where the chlorine atom is replaced by other functional groups.
Oxidation: Products vary based on the oxidizing agent but can include carboxylic acids or aldehydes.
Reduction: Reduced forms of the compound, such as alcohols or alkanes, are typically formed.
Aplicaciones Científicas De Investigación
Sodium;2-chloropropanedial has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of sodium;2-chloropropanedial involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of proteins, nucleic acids, and other biomolecules, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloropropanoic Acid: The parent compound from which sodium;2-chloropropanedial is derived.
Sodium Propanoate: A similar sodium salt but without the chlorine atom.
Sodium Acetate: Another sodium salt with a similar structure but different functional groups.
Uniqueness
This compound is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C3H3ClNaO2+ |
|---|---|
Peso molecular |
129.50 g/mol |
Nombre IUPAC |
sodium;2-chloropropanedial |
InChI |
InChI=1S/C3H3ClO2.Na/c4-3(1-5)2-6;/h1-3H;/q;+1 |
Clave InChI |
ZKAQZHFHWZTXHI-UHFFFAOYSA-N |
SMILES canónico |
C(=O)C(C=O)Cl.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


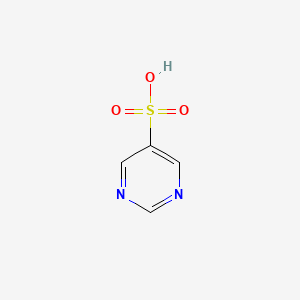
![Benzenemethanol, 4-(diethylamino)-alpha,alpha-bis[4-(diethylamino)phenyl]-](/img/structure/B13749866.png)
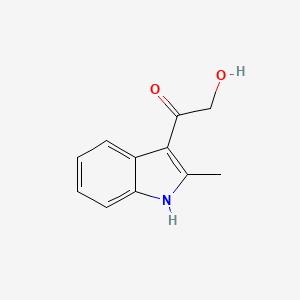
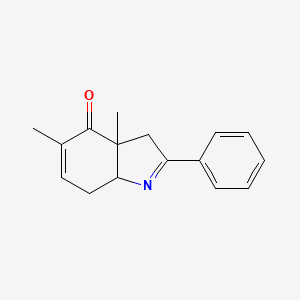
![Ethyl 4-(4-bromophenyl)-5,7-dimethoxy-2,2a-diaza-cyclopenta[cd]indene-1-carboxylate](/img/structure/B13749877.png)
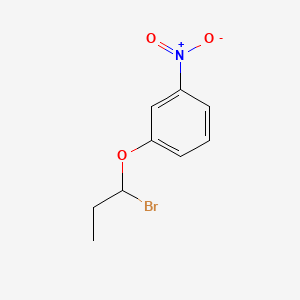
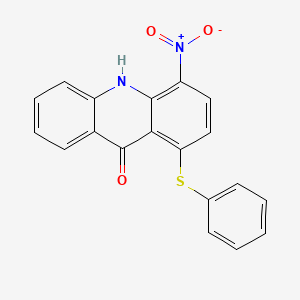
![Methyl 5-aminofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B13749889.png)


